

# Commercial Sources and Technical Guide for S-acetyl-PEG4-Thiol

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## Compound of Interest

Compound Name: S-acetyl-PEG4-Thiol

Cat. No.: B11934035

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **S-acetyl-PEG4-Thiol**, a versatile reagent in bioconjugation and drug development. This document details its chemical properties, commercial sources, and key applications, with a focus on experimental protocols for its use.

## Introduction to S-acetyl-PEG4-Thiol

**S-acetyl-PEG4-Thiol** is a polyethylene glycol (PEG) based linker containing a terminal thiol group protected by an acetyl group. The PEG4 spacer enhances water solubility and provides a flexible linker arm for various bioconjugation applications. The key feature of this reagent is the S-acetyl group, which renders the thiol inert and stable during storage and initial reaction steps. The thiol can be readily deprotected under mild conditions to generate a free sulfhydryl group, which can then react with a variety of functional groups, making it a valuable tool for researchers in chemistry, biology, and pharmaceutical sciences. Its primary application lies in its use as a linker in Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup>

## Commercial Sources and Specifications

Several commercial suppliers offer **S-acetyl-PEG4-Thiol** and its derivatives. The table below summarizes the key quantitative data from various vendors to facilitate easy comparison. It is important to note that some suppliers may offer derivatives such as those with an additional functional group at the other end of the PEG linker (e.g., alcohol, propargyl, or NHS ester).

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	CAS Number
MedchemExpress	S-acetyl-PEG4-Thiol	HY-138758	C12H24O5S2	312.45	>98%	N/A
Immunomart	S-acetyl-PEG4-Thiol	HY-138758	C12H24O5S2	312.45	>98%	N/A
BroadPharm	S-acetyl-PEG4-alcohol	BP-20682	C10H20O5S	252.3	>98%	223611-42-5
BroadPharm	S-acetyl-PEG4-propargyl	BP-23134	C13H22O5S	290.4	>98%	1422540-88-2
Vector Labs	S-acetyl-dPEG®4-OH	QBD-10156	C10H20O5S	252.33	>98%	223611-42-5
BroadPharm	PEG4-SATA (S-acetyl-PEG4-NHS ester)	BP-41677	C17H27NO9S	421.5	>95%	937025-17-7
Vector Labs	dPEG®12-SATA (S-acetyl-dPEG®12-NHS ester)	QBD-10852	C29H51NO15S	685.78	>98%	N/A

Note: "N/A" indicates that the information was not readily available from the supplier's public documentation.

## Experimental Protocols

The utility of **S-acetyl-PEG4-Thiol** lies in the controlled deprotection of the acetyl group to reveal a reactive thiol. The following protocols are generalized methodologies based on common practices for similar S-acetylated compounds and should be optimized for specific applications.

### Deprotection of S-acetyl-PEG4-Thiol to Yield Free Thiol

This protocol describes the removal of the acetyl protecting group to generate the reactive sulfhydryl group.

Materials:

- **S-acetyl-PEG4-Thiol**
- Deacetylation Buffer: 0.5 M Hydroxylamine HCl, 25 mM EDTA in a suitable buffer (e.g., PBS or Tris), pH 7.2-7.5
- Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

Procedure:

- Dissolve the **S-acetyl-PEG4-Thiol** in the desired solvent (e.g., DMSO or DMF) to prepare a stock solution.
- Add the **S-acetyl-PEG4-Thiol** stock solution to your molecule of interest in a suitable reaction buffer.
- To initiate deacetylation, add a 10-50 fold molar excess of the Deacetylation Buffer to the reaction mixture.
- Incubate the reaction at room temperature for 1-2 hours.
- The resulting solution now contains the deprotected, free thiol-PEG4-linker conjugated to your molecule, ready for the subsequent conjugation step.

## Bioconjugation with a Maleimide-Functionalized Molecule

This protocol outlines the reaction of the deprotected Thiol-PEG4-linker with a maleimide-containing molecule to form a stable thioether bond.

Materials:

- Solution containing the deprotected Thiol-PEG4-conjugated molecule
- Maleimide-functionalized molecule of interest
- Conjugation Buffer: A suitable buffer such as PBS, pH 6.5-7.5. The buffer should be degassed to minimize oxidation of the free thiol.

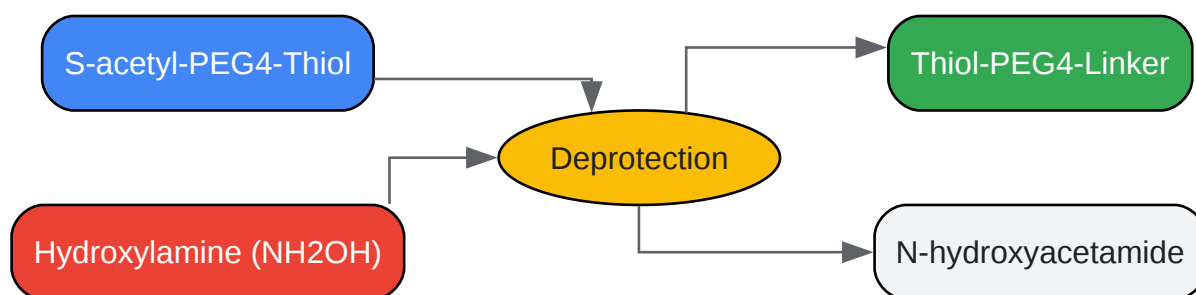
Procedure:

- Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF).
- Add the maleimide solution to the solution containing the deprotected Thiol-PEG4-conjugated molecule. A 5-20 fold molar excess of the maleimide is typically used.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
- After the incubation period, the conjugation reaction is complete. The resulting bioconjugate can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove unreacted starting materials.

## Visualizing Workflows and Pathways

### Deprotection of S-acetyl-PEG4-Thiol

The following diagram illustrates the chemical process of removing the acetyl protecting group from **S-acetyl-PEG4-Thiol** to expose the reactive free thiol.

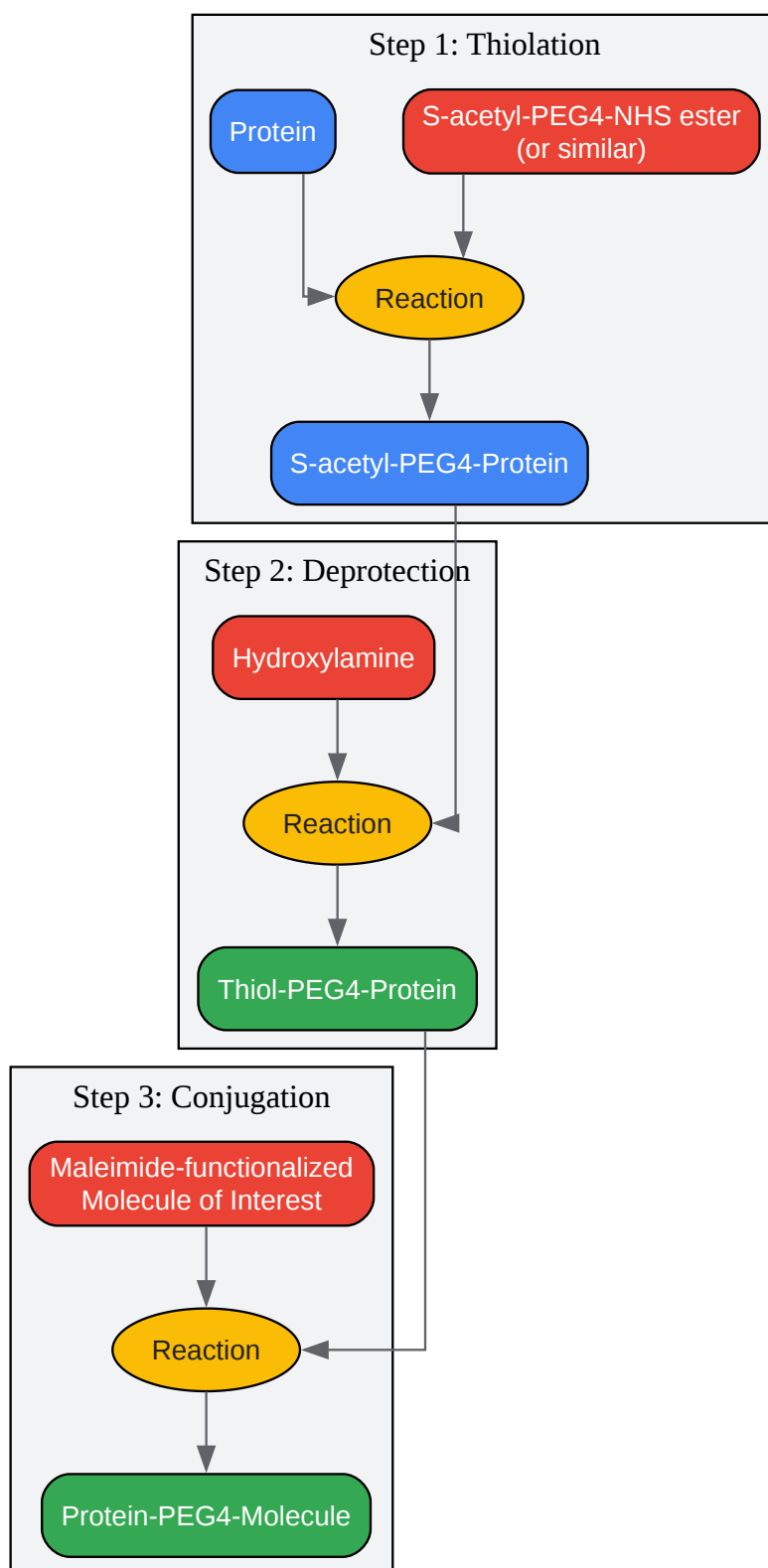


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Deprotection of **S-acetyl-PEG4-Thiol**.

## General Bioconjugation Workflow

This diagram outlines a typical experimental workflow for the bioconjugation of a protein with a molecule of interest using a **S-acetyl-PEG4-thiol** linker.



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General bioconjugation workflow.

This technical guide provides a foundational understanding of **S-acetyl-PEG4-Thiol** for researchers and professionals in drug development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's documentation for detailed handling and storage instructions.

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## References

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- 2. medchemexpress.com [medchemexpress.com]
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